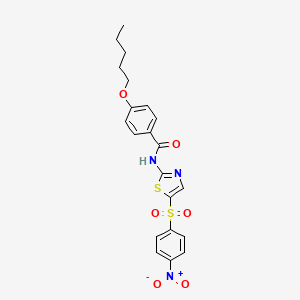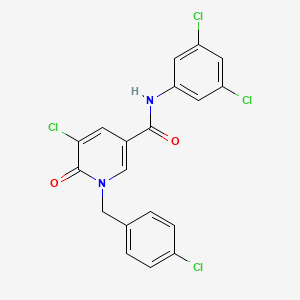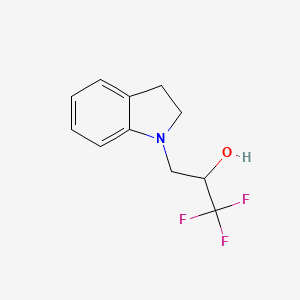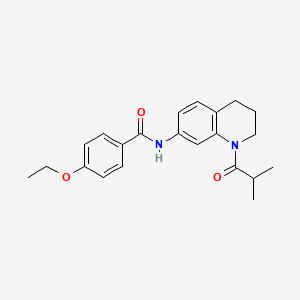
4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis of Pyrimidoaporphines
The research on the synthesis of pyrimidoaporphines by George R. Lenz (1984) highlights the reactivity of dihydroisoquinolines, a related structural motif to "4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide". The study demonstrates how the N-acylated product of dihydroisoquinoline undergoes thermal rearrangement to yield pyrimidoisoquinolines, which can be further modified to produce novel pyrimidoaporphine nuclei. This process underscores the potential of such compounds in synthesizing new heterocyclic frameworks, potentially applicable in drug development and materials science (Lenz, 1984).
Bischler–Napieralski Isoquinoline Synthesis
Satoshi Doi and colleagues (1997) explore the Bischler–Napieralski isoquinoline synthesis, providing insights into the reaction mechanisms of benzamides, akin to the structural features of "4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide". The study discusses how different reactants can lead to both expected and abnormal products, shedding light on the complexity and versatility of isoquinoline synthesis (Doi, Shirai, & Sato, 1997).
Development of Ligands for Biological Receptors
The work by A. Graulich et al. (2006) on methoxylated tetrahydroisoquinolinium derivatives illustrates the application of such compounds in biological studies. These derivatives were evaluated for their affinity towards apamin-sensitive binding sites, indicating their potential in neurological research and drug development. This research exemplifies the relevance of structurally complex benzamides in probing biological systems and designing new therapeutic agents (Graulich et al., 2006).
Polycyclic Amide Synthesis via Oxidative Coupling
The study by G. Song et al. (2010) on the synthesis of polycyclic amides through oxidative coupling of benzamides and alkynes reveals a novel approach to constructing complex molecular architectures. This methodology, leveraging C-H activation, can be potentially applied to synthesize derivatives of "4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide" for various scientific applications, including the development of novel materials and bioactive molecules (Song et al., 2010).
特性
IUPAC Name |
4-ethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-27-19-11-8-17(9-12-19)21(25)23-18-10-7-16-6-5-13-24(20(16)14-18)22(26)15(2)3/h7-12,14-15H,4-6,13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIGXGXCTAXZSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Bromophenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B2720536.png)


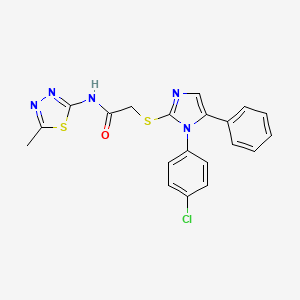
![2-[(2-Chlorobenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2720544.png)
![3-[[1-[2-(4-Methyl-6-oxopyrimidin-1-yl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2720547.png)
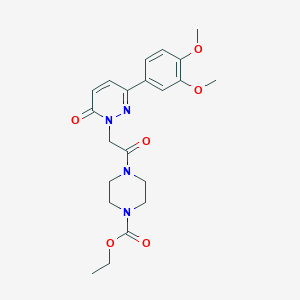

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2720552.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2720554.png)
